molecular formula C9H10FN3O2 B8319900 2-(5-Fluoro-2-methoxy-phenoxy)ethylazide

2-(5-Fluoro-2-methoxy-phenoxy)ethylazide

Cat. No.: B8319900
M. Wt: 211.19 g/mol
InChI Key: QUUAGCHLCNNFCB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxy-phenoxy)ethylazide is an organic compound with the molecular formula C₉H₁₀FN₃O₂ and a molecular weight of 211.2 g/mol. Its structure consists of an ethylazide group (-CH₂CH₂N₃) attached to a substituted phenoxy ring featuring a fluorine atom at the 5-position and a methoxy group at the 2-position. The fluorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating resonance stabilization. This combination of substituents influences the compound’s electronic properties, solubility, and reactivity, making it suitable for applications in click chemistry, polymer synthesis, and as a precursor for bioactive molecules.

Properties

Molecular Formula

C9H10FN3O2

Molecular Weight

211.19 g/mol

IUPAC Name

2-(2-azidoethoxy)-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C9H10FN3O2/c1-14-8-3-2-7(10)6-9(8)15-5-4-12-13-11/h2-3,6H,4-5H2,1H3

InChI Key

QUUAGCHLCNNFCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylazide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications Notable Properties References
2-(5-Fluoro-2-methoxy-phenoxy)ethylazide 5-Fluoro, 2-methoxy-phenoxy 211.2 Click chemistry, polymer precursors High thermal stability, aromatic reactivity
2-(4-Morpholino)ethylazide 4-Morpholine 141.2 Bioconjugation (proteins, nucleic acids) Water-soluble, click chemistry efficiency
2-(α-L-Fucopyranosyl)ethylazide α-L-Fucose (carbohydrate) ~300 (estimated) Glycodendrimer synthesis (DC-SIGN antagonists) Hydrophilic, biocompatible
2-(3,4-Dimethylphenoxy)ethylazide 3,4-Dimethylphenoxy 206.3 Pharmaceutical intermediates (amines) Lipophilic, synthetic versatility
Ethylazide (C₂H₅N₃) None (unsubstituted) 71.08 ALD/CVD processes (nitrogen source) Volatile, hazardous

Key Findings:

Substituent Effects on Reactivity: The 5-fluoro-2-methoxy-phenoxy group in the target compound enhances aromatic stability and electron modulation, favoring regioselective click reactions compared to aliphatic analogues like 2-(4-morpholino)ethylazide . Carbohydrate-substituted ethylazides (e.g., 2-(α-L-fucopyranosyl)ethylazide) exhibit biocompatibility but require complex synthetic routes due to stereochemistry, unlike the straightforward synthesis of aromatic derivatives .

Solubility and Application Scope: Hydrophilic substituents (e.g., morpholino, carbohydrates) improve water solubility, enabling biological applications. In contrast, aromatic substituents (e.g., phenoxy groups) enhance compatibility with organic solvents, making them ideal for materials science .

Synthetic Accessibility: Unsubstituted ethylazide (C₂H₅N₃) is highly reactive but hazardous, limiting its use to controlled environments like gas-phase deposition . The target compound’s synthesis likely involves nucleophilic substitution of a brominated precursor with NaN₃, a method shared with 2-(3,4-dimethylphenoxy)ethylazide .

Thermal and Chemical Stability: Aromatic substituents (e.g., phenoxy groups) stabilize the azide moiety against decomposition, contrasting with carbohydrate-based derivatives, which may degrade under acidic conditions .

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